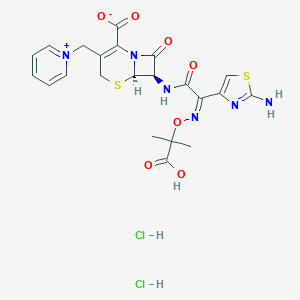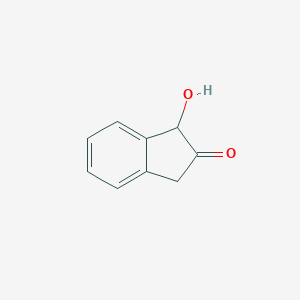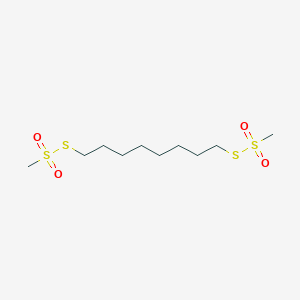
4-Hydroxy Triamterène
Vue d'ensemble
Description
4-Hydroxy Triamterene, also known as 4-HTR, is a synthetic organic compound with a wide range of applications in research and industry. It is a derivative of triamterene, a naturally occurring compound found in plants and fungi, and is a potent inhibitor of the enzyme adenosine deaminase (ADA). 4-HTR has been studied extensively for its potential to treat a variety of diseases, including cancer, HIV/AIDS, and diabetes. Additionally, it has been investigated for its potential use in the synthesis of other compounds, such as insecticides, herbicides, and medicines.
Applications De Recherche Scientifique
Recherche pharmacologique : efficacité diurétique et métabolisme
Le 4-hydroxy Triamterène est un métabolite du Triamterène, un médicament diurétique utilisé pour traiter l'hypertension et l'œdème . Il est crucial dans les études pharmacocinétiques de comprendre le métabolisme et l'excrétion du médicament. Les chercheurs utilisent des techniques analytiques comme la LC-MS/MS pour étudier la concentration du this compound dans les fluides biologiques, ce qui permet d'obtenir des informations sur l'efficacité et le profil de sécurité du médicament .
Chimie analytique : développement de méthodes pour l'analyse des médicaments
En chimie analytique, le this compound sert d'analyte cible pour le développement de nouvelles méthodes de détection et de quantification du Triamterène dans les échantillons biologiques. Ceci est essentiel pour la surveillance des médicaments, les études de bioéquivalence et l'analyse médico-légale . Le développement d'essais sensibles et sélectifs contribue à garantir un dosage thérapeutique approprié et à identifier les interactions médicamenteuses potentielles.
Synthèse chimique : étalons de référence
Le this compound est utilisé comme étalon de référence dans la synthèse de composés chimiques. Il aide à la validation des méthodes analytiques et garantit l'exactitude des résultats expérimentaux. La stabilité du composé et ses caractéristiques bien définies le rendent adapté à une utilisation comme étalon de calibration dans divers essais chimiques .
Biotechnologie : recherche en protéomique
En biotechnologie, le this compound-d4, une version marquée du composé, est utilisé dans la recherche en protéomique. Il sert d'outil biochimique pour étudier les interactions et les fonctions des protéines, en particulier dans le contexte de l'action diurétique et de la physiologie rénale .
Impact environnemental : étude du devenir des métabolites
L'impact environnemental des produits pharmaceutiques est un domaine d'étude émergent. Le this compound, en tant que métabolite d'un médicament largement utilisé, est intéressant en écotoxicologie pour comprendre son devenir et ses effets dans l'environnement. La recherche dans ce domaine contribue au développement de meilleures pratiques de gestion des déchets et de politiques environnementales .
Sécurité et manipulation : santé au travail
Comprendre la sécurité et la manipulation du this compound est essentiel pour la santé au travail dans les milieux de fabrication pharmaceutique et de laboratoire. Les fiches de données de sécurité fournissent des directives sur la manipulation, le stockage et l'élimination appropriés afin de prévenir l'exposition professionnelle et la contamination environnementale .
Mécanisme D'action
Target of Action
4-Hydroxy Triamterene is a metabolite of Triamterene . Triamterene primarily targets the epithelial sodium channels (ENaC) in the late distal convoluted tubule (DCT) and collecting duct of the kidneys . It inhibits sodium reabsorption and decreases potassium excretion . The rate-limiting step in the formation of the sulfate ester (STA) of Triamterene is catalyzed by the cytochrome P450 enzyme (CYP1A2) .
Biochemical Pathways
The biochemical pathways affected by 4-Hydroxy Triamterene are primarily related to sodium and potassium ion transport in the kidneys. By blocking the epithelial sodium channels in the late distal convoluted tubule and collecting duct, it inhibits sodium reabsorption from the lumen . This effectively reduces intracellular sodium, decreasing the function of Na+/K+ ATPase, leading to potassium retention and decreased calcium, magnesium, and hydrogen excretion .
Pharmacokinetics
It is known that triamterene is extensively metabolized by hydroxylation in the 4’-position and subsequent conjugation by cytosolic sulfotransferases . The rate-limiting step in the formation of the sulfate ester (STA) of Triamterene is catalyzed by the cytochrome P450 enzyme (CYP1A2) .
Result of Action
The primary result of the action of 4-Hydroxy Triamterene is the promotion of sodium and water excretion and the reduction of potassium excretion in the kidneys . This can lead to increased urine production (diuresis) and a decrease in fluid accumulation in the body (edema). It is used in the treatment of conditions such as hypertension and edema associated with various conditions .
Analyse Biochimique
Cellular Effects
It’s parent compound, Triamterene, is known to have significant cellular effects, including influencing cell function, cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Triamterene, the parent compound, is known to directly block the epithelial sodium channel (ENaC) on the lumen side of the kidney collecting tubule .
Dosage Effects in Animal Models
Studies on Triamterene have shown that it has significant effects in animal models .
Metabolic Pathways
It is known that Triamterene undergoes phase I metabolism involving hydroxylation, via CYP1A2 activity, to form 4’-hydroxytriamterene .
Propriétés
IUPAC Name |
4-(2,4,7-triaminopteridin-6-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N7O/c13-9-7(5-1-3-6(20)4-2-5)16-8-10(14)18-12(15)19-11(8)17-9/h1-4,20H,(H6,13,14,15,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJVMSASTUDLGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N=C(N=C3N=C2N)N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00876722 | |
| Record name | 2,4,7-PTERIDINETRIAMINE, 6-(4-HYDROXYPHENYL)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00876722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1226-52-4 | |
| Record name | 4-Hydroxytriamterene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001226524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,7-PTERIDINETRIAMINE, 6-(4-HYDROXYPHENYL)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00876722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | P-HYDROXYTRIAMTERENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YPP1C921EF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![6-Methyl-2-(p-tolylamino)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B19394.png)


![(R)-8-Hydroxy-3-methyl-1,2,3,4-tetrahydrobenz[a]anthracene-7,12-dione](/img/structure/B19414.png)



![2-(4-Amino-6-chloroimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B19423.png)